molecular formula C11H12ClNO B2474684 2-chloro-N-cyclopropyl-2-phenylacetamide CAS No. 401582-22-7

2-chloro-N-cyclopropyl-2-phenylacetamide

Cat. No.: B2474684
CAS No.: 401582-22-7
M. Wt: 209.67
InChI Key: NWXIWIFEVYUKJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-cyclopropyl-2-phenylacetamide is an organic compound with the molecular formula C11H12ClNO and a molecular weight of 209.68 g/mol . It is a white to off-white powder that is primarily used in research settings. The compound is known for its unique structure, which includes a cyclopropyl group, a phenyl group, and a chloroacetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-chloro-N-cyclopropyl-2-phenylacetamide can be synthesized through a multi-step process. One common method involves the reaction of cyclopropylamine with 2-chloro-2-phenylacetyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-cyclopropyl-2-phenylacetamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include primary or secondary amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or acetonitrile.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid or sulfuric acid, while basic hydrolysis can be carried out using sodium hydroxide or potassium hydroxide.

Major Products Formed

    Nucleophilic substitution: The major products depend on the nucleophile used. For example, reaction with a primary amine would yield an N-substituted amide.

    Hydrolysis: The major products are the corresponding carboxylic acid and cyclopropylamine.

Scientific Research Applications

2-chloro-N-cyclopropyl-2-phenylacetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-N-cyclopropyl-2-phenylacetamide depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would vary based on the specific enzyme or protein being studied .

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-phenylacetamide: Similar structure but lacks the cyclopropyl group.

    N-cyclopropyl-2-phenylacetamide: Similar structure but lacks the chloro group.

Uniqueness

2-chloro-N-cyclopropyl-2-phenylacetamide is unique due to the presence of both the cyclopropyl and chloro groups, which can influence its reactivity and interactions with other molecules. This dual functionality makes it a valuable compound in various research applications .

Properties

IUPAC Name

2-chloro-N-cyclopropyl-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO/c12-10(8-4-2-1-3-5-8)11(14)13-9-6-7-9/h1-5,9-10H,6-7H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWXIWIFEVYUKJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C(C2=CC=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>31.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49676427
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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